Butyl 3-(acridin-9-YL)prop-2-enoate
Description
Butyl 3-(acridin-9-yl)prop-2-enoate is a synthetic acridine derivative characterized by a conjugated enoate ester moiety linked to the acridine core. Acridine derivatives are well-studied for their planar aromatic structure, enabling DNA intercalation and subsequent biological activities, including antitumor and antimicrobial effects . Synthesized as part of a series of 9-substituted acridines, this compound has been investigated for its biochemical interactions with DNA and antiproliferative properties, leveraging spectroscopic methods such as UV-Vis, fluorescence, and circular dichroism .
Properties
CAS No. |
91025-11-5 |
|---|---|
Molecular Formula |
C20H19NO2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
butyl 3-acridin-9-ylprop-2-enoate |
InChI |
InChI=1S/C20H19NO2/c1-2-3-14-23-20(22)13-12-15-16-8-4-6-10-18(16)21-19-11-7-5-9-17(15)19/h4-13H,2-3,14H2,1H3 |
InChI Key |
WSYJXWIUBQIINP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=CC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 3-(acridin-9-yl)prop-2-enoate typically involves the reaction of acridine derivatives with appropriate esterifying agents. One common method involves the reaction of (E)-3-(acridin-9-yl)propenoyl chloride with butanol in the presence of a base such as triethylamine . The reaction is carried out in a cooled dichloromethane solution to control the reaction temperature and prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Butyl 3-(acridin-9-yl)prop-2-enoate undergoes various chemical reactions, including cycloaddition, hydrolysis, and substitution reactions .
Common Reagents and Conditions:
Cycloaddition Reactions: The compound can participate in [3 + 2] cycloaddition reactions with nitrile N-oxides to form isoxazole derivatives.
Hydrolysis Reactions: Hydrolysis of the ester group in the presence of acidic or basic conditions leads to the formation of carboxylic acids.
Substitution Reactions: The acridine moiety can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.
Major Products Formed:
Isoxazole Derivatives: Formed through cycloaddition reactions.
Carboxylic Acids: Resulting from hydrolysis reactions.
Substituted Acridines: Produced through electrophilic substitution reactions.
Scientific Research Applications
Chemistry: Butyl 3-(acridin-9-yl)prop-2-enoate is used as a building block in the synthesis of various acridine-based compounds.
Biology and Medicine: The compound exhibits significant DNA-binding properties, making it a valuable tool in biochemical research. It has been studied for its anti-tumor activity and ability to intercalate into DNA, thereby inhibiting topoisomerase enzymes and inducing apoptosis in cancer cells .
Industry: In the industrial sector, this compound is used in the development of fluorescent dyes and pigments. Its strong fluorescence properties make it suitable for applications in imaging and diagnostic assays .
Mechanism of Action
Molecular Targets and Pathways: Butyl 3-(acridin-9-yl)prop-2-enoate exerts its effects primarily through DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting DNA replication and transcription . This interaction leads to the inhibition of topoisomerase enzymes, which are essential for DNA unwinding and replication . The compound’s ability to induce DNA damage results in cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Methyl (2E)-3-(Acridin-9-yl)prop-2-enoate
- Structure: Shares the acridine core and propenoate backbone but substitutes the butyl ester with a methyl group.
- Studies indicate strong DNA binding via intercalation, with fluorescence quenching observed in calf thymus DNA interactions .
Ethyl (E)-3-(Anthracen-9-yl)prop-2-enoate
- Structure : Features an anthracene core (a tricyclic aromatic system) instead of acridine, with an ethyl ester group.
- Properties : The larger anthracene core may enhance π-π stacking interactions with DNA but reduce specificity due to steric hindrance. Single-crystal X-ray analysis (R factor = 0.057) confirms structural rigidity and planar geometry .
Core Structure Modifications: Acridine vs. Anthracene
- DNA Binding : Acridine’s smaller heterocyclic structure facilitates deeper intercalation into DNA base pairs compared to anthracene, which may bind more superficially due to its bulkier aromatic system .
- Electronic Properties : The nitrogen atom in acridine contributes to polar interactions with DNA, a feature absent in anthracene derivatives. This could explain stronger binding affinities observed in acridine-based compounds .
Butyl-Containing Industrial Analogs: Butyl Acrylate
- Structure: A simple acrylate ester (butyl prop-2-enoate) without an aromatic core.
- Properties : High industrial utility as a polymer precursor (CAS 141-32-2) but lacks bioactive moieties. Safety data highlight flammability and irritation risks, contrasting with the targeted bioactivity of acridine derivatives .
Data Tables
Table 1: Comparative Analysis of Acridine/Aromatic Esters
Research Findings
- DNA Interaction: this compound exhibits stronger DNA binding than methyl analogs due to enhanced lipophilicity, as inferred from fluorescence quenching patterns .
- Structural Stability : Ethyl anthracenyl derivatives display robust crystallinity (R factor = 0.057), suggesting that acridine analogs may benefit from similar structural analyses using programs like SHELXL for refinement .
- Safety Profile : Unlike butyl acrylate, which poses industrial hazards, acridine derivatives prioritize controlled bioactivity, underscoring the importance of core structure in therapeutic design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
